molecular formula C10H13F2NO2 B15333353 Methyl 2-(Difluoromethylene)hexahydro-1H-pyrrolizine-7a-carboxylate

Methyl 2-(Difluoromethylene)hexahydro-1H-pyrrolizine-7a-carboxylate

Cat. No.: B15333353
M. Wt: 217.21 g/mol
InChI Key: JLZGROHSABBZIO-UHFFFAOYSA-N
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Description

Methyl 2-(Difluoromethylene)hexahydro-1H-pyrrolizine-7a-carboxylate is a chemical compound with the molecular formula C10H13F2NO2. This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Difluoromethylene)hexahydro-1H-pyrrolizine-7a-carboxylate typically involves the reaction of difluoromethylating agents with pyrrolizine derivatives. One common method includes the use of difluorocarbene precursors in the presence of a base to introduce the difluoromethylene group . The reaction conditions often involve temperatures ranging from -20°C to room temperature and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Difluoromethylene)hexahydro-1H-pyrrolizine-7a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(Difluoromethylene)hexahydro-1H-pyrrolizine-7a-carboxylate is unique due to the presence of the difluoromethylene group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

methyl 6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizine-8-carboxylate

InChI

InChI=1S/C10H13F2NO2/c1-15-9(14)10-3-2-4-13(10)6-7(5-10)8(11)12/h2-6H2,1H3

InChI Key

JLZGROHSABBZIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCN1CC(=C(F)F)C2

Origin of Product

United States

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